molecular formula C21H17F3O5 B610900 SNG-1153 CAS No. 1446712-19-1

SNG-1153

Cat. No.: B610900
CAS No.: 1446712-19-1
M. Wt: 406.3572
InChI Key: OXHMDMVBLQNMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNG-1153 is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has attracted significant interest in scientific research.

Mechanism of Action

Target of Action

SNG-1153, also known as “Fukelading”, primarily targets the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in the regulation of various biological processes, including cell proliferation and differentiation .

Mode of Action

This compound acts as an ERα modulator . It interacts with ERα, leading to changes in the receptor’s activity. This interaction can influence the transcription of genes regulated by ERα, thereby affecting cellular functions .

Biochemical Pathways

This compound affects several signaling pathways in cancer cells. It modulates the activity of key signaling effectors, including the estrogen receptor splice variant ERα36, the transcription factors STAT3 and NFκB, and the chemokine receptor CXCR4 . It also influences the generation of reactive oxygen species and targets sphingosine kinase-1 . Furthermore, this compound engages the RAGE-HMGB1 signaling route and modulates the apoptosis/autophagy crosstalk .

Pharmacokinetics

It is a small molecule drug , which generally have good bioavailability due to their ability to cross cell membranes.

Result of Action

This compound has shown promising anticancer activity. It inhibits the growth of cancer cells and induces apoptosis . In lung cancer, this compound has been found to inhibit tumor formation and decrease the population of CD133-positive cancer cells, which are often associated with cancer stem cells . It also induces β-catenin phosphorylation and down-regulates β-catenin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the drug’s efficacy. This compound has been found to exert profound changes on the tumor microenvironment to favor an immune response . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNG-1153 typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 4-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form the chalcone intermediate.

    Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the flavonoid core structure.

    Prenylation: The prenyl group is introduced at position 8 through a Friedel-Crafts alkylation reaction using 3-methylbut-2-en-1-ol and a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the flavonoid structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Functionalized flavonoid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various flavonoid derivatives with enhanced biological activities.

Biology

    Antioxidant Activity: The compound exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

    Anti-inflammatory Activity: It has been shown to inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Medicine

    Anticancer Activity: The compound has demonstrated potential in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

    Cardioprotective Effects: It may protect against cardiovascular diseases by reducing oxidative stress and improving endothelial function.

Industry

    Cosmetics: The compound is used in cosmetic formulations for its antioxidant and anti-aging properties.

    Food Additives: It is added to food products as a natural preservative and health-promoting ingredient.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with anticancer and cardioprotective effects.

    Luteolin: Known for its anti-inflammatory and neuroprotective activities.

Uniqueness

SNG-1153 is unique due to the presence of the trifluoromethyl group and the prenyl group, which enhance its biological activities and make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-[4-(trifluoromethyl)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O5/c1-10(2)3-8-13-14(25)9-15(26)16-17(27)18(28)19(29-20(13)16)11-4-6-12(7-5-11)21(22,23)24/h3-7,9,25-26,28H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHMDMVBLQNMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446712-19-1
Record name SNG-1153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446712191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNG-1153
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGR70EL9VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNG-1153
Reactant of Route 2
Reactant of Route 2
SNG-1153
Reactant of Route 3
SNG-1153
Reactant of Route 4
SNG-1153
Reactant of Route 5
SNG-1153
Reactant of Route 6
SNG-1153

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.